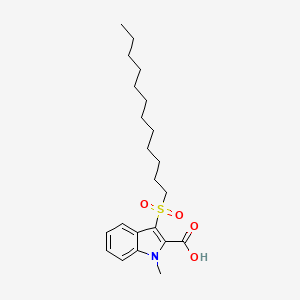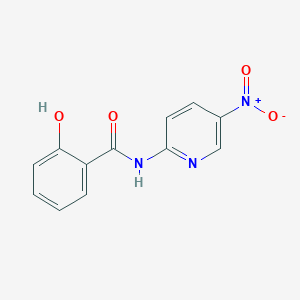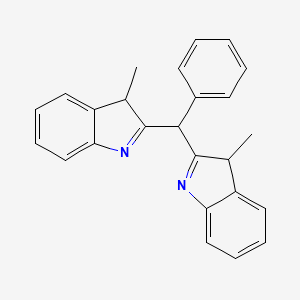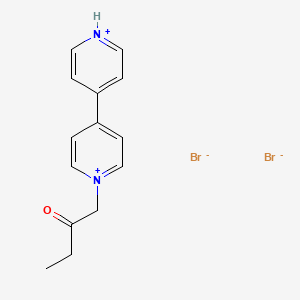
3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines a sulfonyl group, an indole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of dodecane-1-sulfonyl chloride, which is achieved by the photochemical sulfochlorination of n-dodecane using sulfuryl chloride under visible light . This intermediate is then reacted with 1-methyl-1H-indole-2-carboxylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in biological systems, leading to diverse biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dodecane-1-sulfonyl)-propionic acid
- Dodecane-1-sulfonic acid sodium salt
- Dodecane-1-sulfonyl chloride
Uniqueness
3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other sulfonyl compounds
Propiedades
Número CAS |
872593-13-0 |
|---|---|
Fórmula molecular |
C22H33NO4S |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
3-dodecylsulfonyl-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-14-17-28(26,27)21-18-15-12-13-16-19(18)23(2)20(21)22(24)25/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,24,25) |
Clave InChI |
JRLFMMWLQICQNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene](/img/structure/B12586685.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)
![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)


![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)

